

# Physical characteristics of 5-m-Tolyl-2H-pyrazol-3-ylamine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-m-Tolyl-2H-pyrazol-3-ylamine

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An In-depth Technical Guide to the Physical Characteristics of **5-m-Tolyl-2H-pyrazol-3-ylamine**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**5-m-Tolyl-2H-pyrazol-3-ylamine**, also identified by its synonym 3-(3-Methylphenyl)-1H-pyrazol-5-amine, is a heterocyclic organic compound. With the CAS Number 80568-96-3, this molecule is a valuable building block in medicinal chemistry and agrochemical research.<sup>[1]</sup> Its pyrazole core is a common scaffold in a variety of biologically active compounds, and the presence of the m-tolyl group and an amino group provides sites for further chemical modifications. This guide provides a comprehensive overview of the known physical characteristics of **5-m-Tolyl-2H-pyrazol-3-ylamine**, along with detailed experimental protocols for its synthesis and characterization.

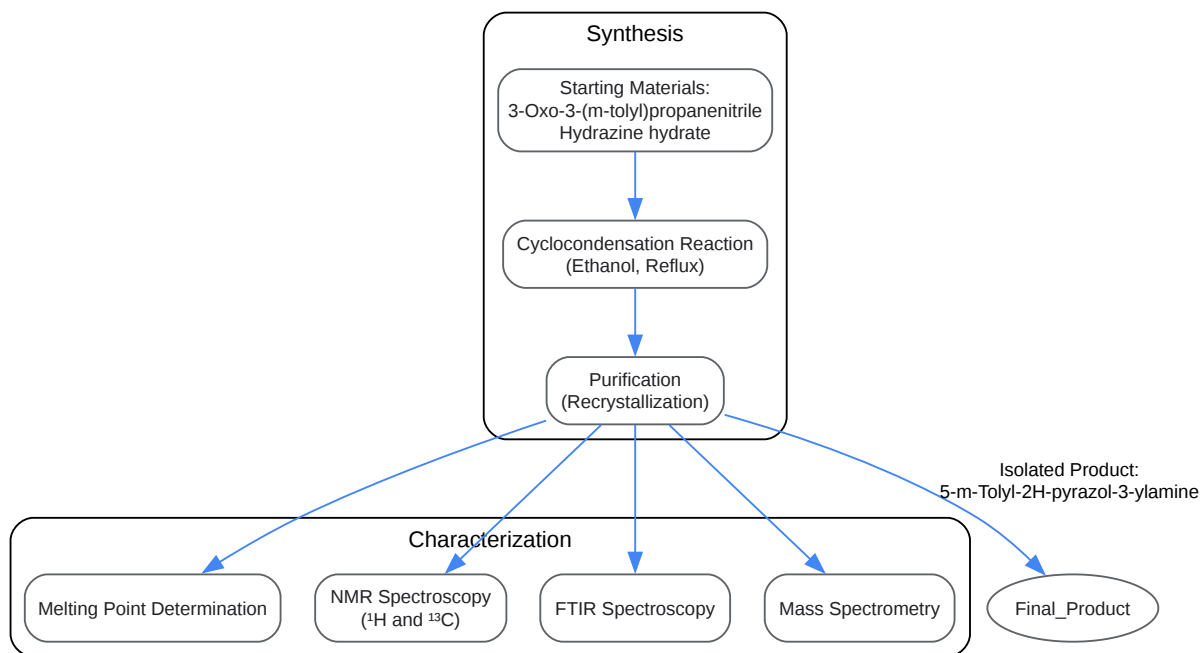
## Physical and Chemical Properties

The physical and chemical properties of **5-m-Tolyl-2H-pyrazol-3-ylamine** are summarized in the table below. While some data for this specific compound are available, other properties are estimated based on closely related pyrazole derivatives.

Property	Value	Source/Reference
Molecular Formula	C <sub>10</sub> H <sub>11</sub> N <sub>3</sub>	[1]
Molecular Weight	173.22 g/mol	[1]
Appearance	Light brown powder	[1]
Melting Point	73-79 °C	[1]
Boiling Point	Estimated >300 °C (Decomposes)	Based on similar pyrazole derivatives. Specific data not available.
Solubility	Soluble in methanol, ethanol, and acetone.[2] Limited solubility in water.[2]	General solubility of pyrazole derivatives.
Purity	≥ 95%	[1]

## Synthesis and Characterization Workflow

The general workflow for the synthesis and characterization of **5-m-Tolyl-2H-pyrazol-3-ylamine** is outlined in the diagram below. This process involves the synthesis of the compound from commercially available starting materials, followed by purification and comprehensive characterization to confirm its identity and purity.



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Caption: General workflow for the synthesis and characterization of **5-m-Tolyl-2H-pyrazol-3-ylamine**.

## Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of **5-m-Tolyl-2H-pyrazol-3-ylamine**.

### Synthesis of 5-m-Tolyl-2H-pyrazol-3-ylamine

This protocol is adapted from the synthesis of the isomeric 5-o-Tolyl-2H-pyrazol-3-ylamine.[3]

Materials:

- 3-Oxo-3-(m-tolyl)propanenitrile

- Hydrazine hydrate ( $\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$ )
- Ethanol ( $\text{EtOH}$ )

Procedure:

- To a stirred solution of 3-oxo-3-(m-tolyl)propanenitrile (1.0 eq.) in ethanol (10 mL per gram of nitrile), add hydrazine hydrate (1.5 eq.).
- Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 16 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, allow the mixture to cool to room temperature.
- Concentrate the reaction mixture under reduced pressure to remove the ethanol.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield **5-m-Tolyl-2H-pyrazol-3-ylamine** as a light brown solid.

## Characterization Protocols

Apparatus:

- Melting point apparatus
- Capillary tubes

Procedure:

- Place a small amount of the dried, purified compound into a capillary tube and seal one end.
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block at a steady rate (e.g., 2-3 °C per minute) when approaching the expected melting point.
- Record the temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid. This range represents the melting point. For a pure

compound, this range should be narrow.

#### Apparatus:

- NMR spectrometer (e.g., 400 MHz)
- NMR tubes
- Deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>)

#### Procedure:

- Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>).
- Transfer the solution to a clean, dry NMR tube.
- Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra according to the instrument's standard operating procedures.
- Process the spectra to assign chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS).

#### Expected Spectral Features:

- <sup>1</sup>H NMR: Signals corresponding to the aromatic protons of the m-tolyl group, the methyl protons, the pyrazole ring proton, and the amine protons.
- <sup>13</sup>C NMR: Resonances for the carbon atoms of the pyrazole ring and the m-tolyl group.

#### Apparatus:

- FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

#### Procedure (ATR method):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the instrument's anvil to ensure good contact.

- Acquire the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- Clean the crystal thoroughly after the measurement.

Expected Spectral Features:

- N-H stretching vibrations from the amine and pyrazole ring (typically in the range of 3100-3500  $\text{cm}^{-1}$ ).
- C-H stretching from the aromatic and methyl groups (around 2850-3100  $\text{cm}^{-1}$ ).
- C=C and C=N stretching vibrations from the aromatic and pyrazole rings (in the fingerprint region,  $\sim 1400$ -1650  $\text{cm}^{-1}$ ).

Apparatus:

- Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

Procedure:

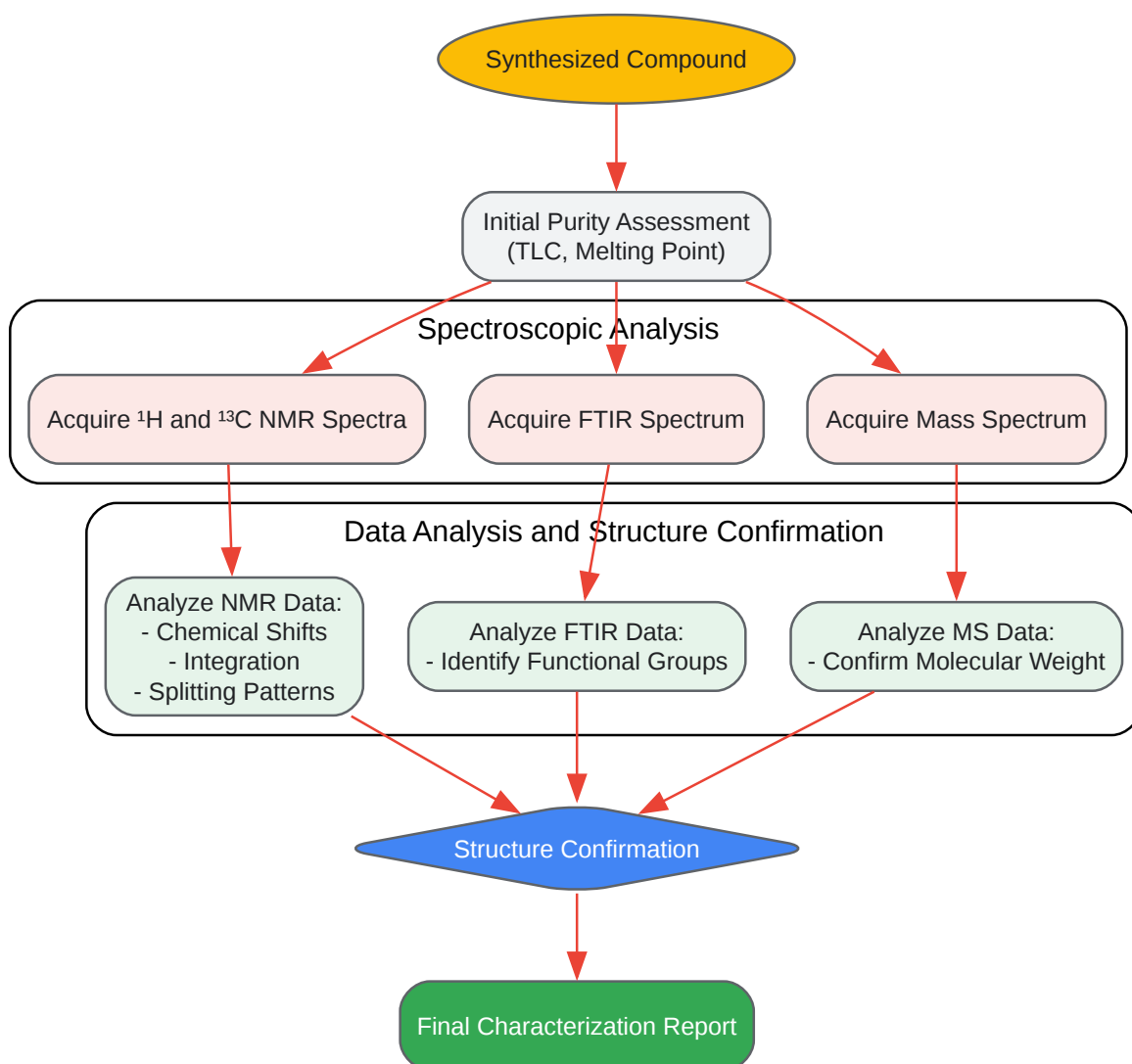
- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Infuse the solution into the mass spectrometer.
- Acquire the mass spectrum in positive ion mode to observe the protonated molecule  $[\text{M}+\text{H}]^+$ .

Expected Result:

- The mass spectrum should show a prominent peak corresponding to the molecular ion plus a proton ( $[\text{C}_{10}\text{H}_{11}\text{N}_3 + \text{H}]^+$ ) at  $m/z = 174.22$ .

## Logical Workflow for Compound Characterization

The following diagram illustrates the logical workflow for the characterization and data analysis of a newly synthesized batch of **5-m-Tolyl-2H-pyrazol-3-ylamine**.



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- To cite this document: BenchChem. [Physical characteristics of 5-m-Tolyl-2H-pyrazol-3-ylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b346378#physical-characteristics-of-5-m-tolyl-2h-pyrazol-3-ylamine]

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